The synthesis of desosaminylazithromycin involves several key steps:
In industrial settings, these steps are optimized for efficiency and scalability, often utilizing automated systems to control reaction parameters such as temperature and pressure. Quality control measures ensure the consistency and safety of the final product throughout the synthesis process.
Desosaminylazithromycin retains the core structure of azithromycin but includes modifications that enhance its activity. The molecular formula can be represented as , reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
The structural modifications contribute to its pharmacokinetic properties, including absorption and distribution within biological systems.
Desosaminylazithromycin can undergo various chemical reactions:
The specific products formed depend on the reaction conditions and reagents used, allowing for a range of derivatives that may exhibit altered biological activities.
Desosaminylazithromycin functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, obstructing the translocation process during protein synthesis. This action ultimately leads to bacterial cell death or growth inhibition.
The compound's mechanism is similar to that of other macrolides but may exhibit enhanced efficacy due to its structural modifications that improve binding affinity to ribosomal sites. This mechanism makes it effective against a variety of gram-positive and some gram-negative bacteria.
Desosaminylazithromycin exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical products, influencing factors such as bioavailability and shelf life .
Desosaminylazithromycin has several applications in scientific research and pharmaceutical development:
Desosaminylazithromycin (CAS RN 117693-41-1) is a structurally defined macrolide derivative with systematic IUPAC name: (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one [5] [8]. This nomenclature precisely encodes its polyketide backbone, functional group topology, and stereochemical configuration. The molecule features a 15-membered lactone ring characteristic of azalide antibiotics, with a molecular formula of C30H58N2O9 and molecular weight of 590.79 g/mol [3] [10]. Its SMILES notation (CC[C@H]1OC(=O)C@HC@@HC@HC@@HC@(O)CC@@HCN(C)C@HC@@H[C@]1(C)O) provides a machine-readable representation of its atomic connectivity and stereochemistry [10]. The compound's high purity (>95% by HPLC) and characterization through multiple spectroscopic modalities establish it as a critical reference standard in azithromycin quality control [5] [10].
Table 1: Fundamental Chemical Identifiers of Desosaminylazithromycin
Property | Value |
---|---|
CAS Registry Number | 117693-41-1 |
Molecular Formula | C30H58N2O9 |
Molecular Weight | 590.79 g/mol |
Exact Mass | 590.4142 Da |
IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
Synonyms | Azithromycin EP Impurity J, 13-O-Decladinosylazithromycin, Descladinose Azithromycin |
Desosaminylazithromycin contains 10 chiral centers with defined absolute configurations (R or S) as denoted in its IUPAC name, rendering stereochemistry integral to its biological function [5] [10]. Nuclear magnetic resonance (NMR) analyses—including 1H, 13C, COSY, NOESY, HSQC, and HMBC—validate its complex stereochemistry and reveal a folded macrocyclic conformation stabilized by intramolecular hydrogen bonding [5]. The desosamine sugar moiety (attached at C-11) adopts a chair conformation with equatorial positioning of its dimethylamino group, facilitating optimal spatial orientation for molecular recognition events [10]. X-ray crystallography indicates that the aglycone ring exists in a semi-rigid conformation where the C-3 cladinose absence (compared to azithromycin) induces subtle torsional adjustments at C-5 and C-6, reducing rotational freedom by approximately 15% [8]. This conformational constraint impacts binding pocket accommodation in ribosomal targets.
Table 2: Key Stereochemical Features and Analytical Characterization
Structural Aspect | Characterization Method | Observation |
---|---|---|
Chiral Centers | X-ray/NMR | 10 defined centers (R/S configurations per IUPAC) |
Desosamine Ring Conformation | NOESY NMR | Chair conformation with equatorial N(CH3)2 group |
Aglycone Flexibility | Molecular Dynamics Simulation | Reduced rotational freedom vs. azithromycin due to cladinose absence |
Intramolecular H-bonding | FT-IR, D2O Exchange NMR | O-H⋯O=C bonds between C-9 ketone and C-11 hydroxyl groups |
Solvent-Exposed Groups | HSQC/HMBC NMR | Desosamine C-3' hydroxyl and aglycone C-12 hydroxy identified as surface residues |
The desosamine unit (3,4,6-trideoxy-3-dimethylamino-β-D-xylo-hexopyranose) constitutes a pharmacophoric element critical for ribosomal binding. Attached via β-glycosidic linkage at C-11, its protonated dimethylamino group (pKa ~8.8) forms a salt bridge with A2058 in 23S rRNA, anchoring the antibiotic to the bacterial ribosome [5] [8]. This electrostatic interaction contributes approximately 60% of the total binding free energy in macrolides. Desosamine's equatorial C-2' hydroxyl engages in additional hydrogen bonding with G2505, enhancing complex stability [10]. Comparative studies demonstrate that N-demethylation or stereochemical inversion at C-3' diminishes antibacterial activity by >100-fold, underscoring the moiety's electronic and spatial precision [5]. In desosaminylazithromycin, the desosamine retains its canonical function despite structural simplification at C-13, though altered aglycone positioning reduces contact surface area with ribosomal proteins L4 and L22 by 18% versus intact azithromycin [8].
Desosaminylazithromycin serves as both a metabolic derivative and synthesis intermediate of azithromycin, distinguished by the absence of the cladinose sugar at C-13 [3] [8]. This structural modification reduces molecular weight from 749 g/mol (azithromycin) to 590.79 g/mol while increasing polarity (logP reduction of 0.8 units) [3] [10]. Comparative ribosomal binding assays reveal a 30-fold decrease in inhibition potency against E. coli 70S ribosomes relative to azithromycin, attributable to lost van der Waals contacts involving cladinose and U2619/U2620 rRNA bases [8]. Unlike erythromycin derivatives, desosaminylazithromycin retains the expanded 15-membered ring and nitrogen insertion at C-9a characteristic of azalides, conferring acid stability but diminished activity against Gram-positive pathogens [6]. Its primary significance resides as a pharmacopoeial impurity (EP/BP/USP designated Impurity J), requiring strict control ≤0.5% in azithromycin formulations to ensure therapeutic efficacy [3] [5].
Table 3: Structural and Functional Comparison with Key Macrolides
Parameter | Desosaminylazithromycin | Azithromycin | Erythromycin A |
---|---|---|---|
Molecular Weight | 590.79 g/mol | 748.98 g/mol | 733.93 g/mol |
Sugar Moieties | Monosaccharide (desosamine) | Disaccharide (desosamine + cladinose) | Disaccharide (desosamine + mycarose) |
Ring Size | 15-membered azalide | 15-membered azalide | 14-membered lactone |
Key Functional Groups | C-9 ketone, C-11 desosamine | C-9 amine, C-11 desosamine, C-13 cladinose | C-9 ketone, C-11 desosamine, C-12 mycarose |
Acid Stability | High | High | Low |
Primary Use | Reference standard/impurity | Therapeutic antibiotic | Therapeutic antibiotic |
Ribosomal Binding Affinity (Kd, nM) | 420 nM | 14 nM | 32 nM |
Desosaminylazithromycin exemplifies the structure-activity precision in macrolide antibiotics, where minor alterations in glycosylation patterns profoundly impact biological function. Its characterization informs both pharmaceutical quality control and rational antibiotic design targeting ribosomal interactions [5] [8] [10].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9